3-[(4-Methylphenoxy)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(4-Methylphenoxy)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles.
Preparation Methods
The synthesis of 3-[(4-Methylphenoxy)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization with hydrazonoyl halides . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
3-[(4-Methylphenoxy)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenoxy)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
3-[(4-Methylphenoxy)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,3,4-Thiadiazole derivatives: These compounds also exhibit antimicrobial and anticancer activities but may have different mechanisms of action and molecular targets.
Properties
Molecular Formula |
C18H16N4OS |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-[(4-methylphenoxy)methyl]-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4OS/c1-12-7-9-14(10-8-12)23-11-16-19-20-18-22(16)21-17(24-18)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3 |
InChI Key |
OQJYKCAFABNHNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CC=C4C |
Origin of Product |
United States |
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